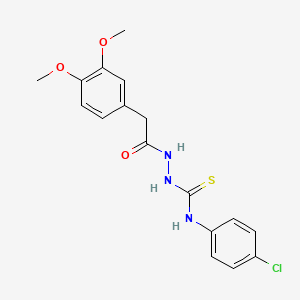![molecular formula C16H16FN3O2S2 B2496580 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 688353-53-9](/img/structure/B2496580.png)
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of tetrahydrothieno[3,2-d]pyrimidin derivatives with various aldehydes in the presence of NaOH, leading to the formation of substituted pyrimidin-4-ones. For instance, Elmuradov et al. (2011) synthesized derivatives by reacting dimethyl and other substituted 7,8-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with benzaldehyde and its derivatives in an alkaline environment, showcasing the versatility of synthetic approaches for this chemical class (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure, including the geometry, bond orders, and electronic properties, can be elucidated through quantum chemical calculations and spectroscopic methods. Mary et al. (2020) conducted a comprehensive study on a similar molecule, providing insights into its equilibrium geometry, vibrational assignments, and the effects of substitution on molecular properties through density functional theory (DFT) calculations (Mary et al., 2020).
Chemical Reactions and Properties
Chemical properties of such molecules can be inferred from their reactivity patterns, such as condensation reactions with aldehydes, or interactions with nucleophiles and electrophiles. The study by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings illustrates the reactivity and potential for creating a diverse array of compounds starting from similar structural frameworks (Hossan et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in understanding the behavior of these compounds under different conditions. Subasri et al. (2016) provided detailed crystallographic data on related compounds, shedding light on the solid-state conformation and intermolecular interactions that influence the physical properties of these molecules (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, can be derived from the functional groups present in the molecule. Studies like those by Lee et al. (2007) on thrombin inhibitors provide insights into the reactivity of structurally similar compounds, offering a glimpse into the chemical behavior of our molecule of interest (Lee et al., 2007).
Scientific Research Applications
Radioligand Synthesis and Imaging
Compounds related to 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide have been used in the synthesis of radioligands for positron emission tomography (PET) imaging. For example, [18F]PBR111, a selective radioligand derived from a similar compound, is used for imaging the translocator protein (18 kDa) with PET, providing insights into neuroinflammatory processes (Dollé et al., 2008).
Anticonvulsant Activity
Derivatives of thiopyrimidine, similar to the compound , have been synthesized and evaluated for their anticonvulsant properties. These compounds show moderate anticonvulsant activity and have been studied using molecular docking methods (Severina et al., 2020).
Synthesis and Antimicrobial Activity
Some derivatives related to this compound have shown significant antimicrobial activity. For instance, pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and tested as antimicrobial agents (Hossan et al., 2012).
Central Nervous System Depressant Activity
Similar compounds have been evaluated for their potential as central nervous system depressants. This research is significant in developing new therapeutic agents for neurological disorders (Manjunath et al., 1997).
Synthesis of Diverse Chemical Structures
Research has been conducted on the synthesis of diverse chemical structures using compounds akin to 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide. These structures have potential applications in various fields of chemistry and pharmacology (Roman, 2013).
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives, which are structurally related to this compound, have shown promising antitumor activity. These compounds were synthesized and evaluated for their efficacy against various cancer cell lines (Hafez & El-Gazzar, 2017).
Future Directions
properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S2/c1-9-6-12-14(24-9)15(22)20(2)16(19-12)23-8-13(21)18-11-5-3-4-10(17)7-11/h3-5,7,9H,6,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTSDCFRXLVVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


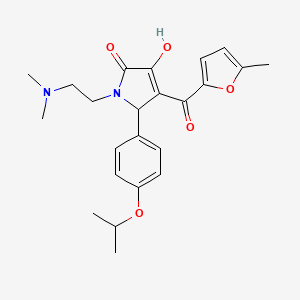

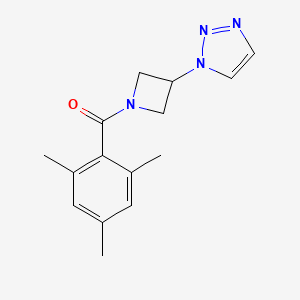
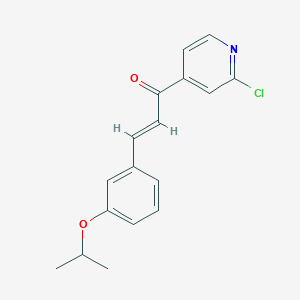

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)
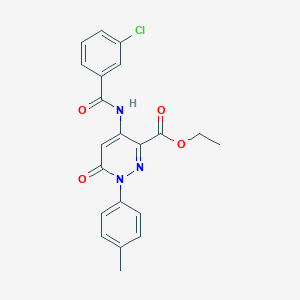
![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
